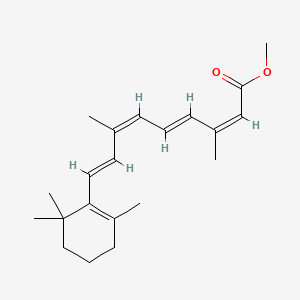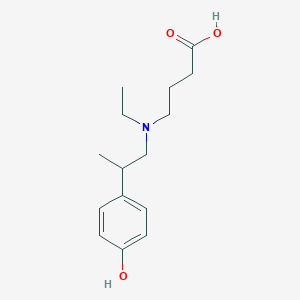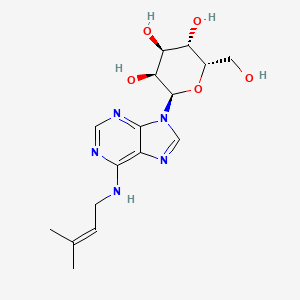
Isopentenyladenine 9-Glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopentenyladenine 9-Glucoside is a type of cytokinin, a class of plant hormones that promote cell division and growth. It is a derivative of isopentenyladenine, which is conjugated with glucose at the 9th nitrogen position. This compound plays a significant role in delaying leaf senescence and regulating various plant growth processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopentenyladenine 9-Glucoside typically involves the glycosylation of isopentenyladenine. This process can be carried out using glycosyl donors such as glucose derivatives under acidic or enzymatic conditions. The reaction conditions often include the use of catalysts like Lewis acids or glycosyltransferases to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms or plants that express specific glycosyltransferases. These methods can be optimized for large-scale production by controlling factors like pH, temperature, and substrate concentration .
Analyse Chemischer Reaktionen
Types of Reactions
Isopentenyladenine 9-Glucoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the glycosidic bond or the adenine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Isopentenyladenine 9-Glucoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.
Biology: Plays a crucial role in plant physiology, particularly in delaying leaf senescence and promoting shoot regeneration.
Industry: Used in agriculture to enhance crop yield and improve plant health
Wirkmechanismus
The mechanism of action of Isopentenyladenine 9-Glucoside involves its interaction with cytokinin receptors in plants. Upon binding to these receptors, it activates a signaling cascade that leads to the transcription of cytokinin-responsive genes. This process ultimately results in the promotion of cell division, growth, and delayed senescence .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopentenyladenine: The parent compound, which lacks the glucose moiety.
Trans-Zeatin: Another cytokinin with similar functions but different structural features.
Cis-Zeatin: A stereoisomer of trans-zeatin with distinct biological activities.
Dihydrozeatin: A hydrogenated form of zeatin with unique properties
Uniqueness
Isopentenyladenine 9-Glucoside is unique due to its glycosylation at the 9th nitrogen position, which affects its solubility, stability, and biological activity. This modification allows it to have distinct roles in plant growth and development compared to its non-glycosylated counterparts .
Eigenschaften
Molekularformel |
C16H23N5O5 |
|---|---|
Molekulargewicht |
365.38 g/mol |
IUPAC-Name |
(2S,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[6-(3-methylbut-2-enylamino)purin-9-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O5/c1-8(2)3-4-17-14-10-15(19-6-18-14)21(7-20-10)16-13(25)12(24)11(23)9(5-22)26-16/h3,6-7,9,11-13,16,22-25H,4-5H2,1-2H3,(H,17,18,19)/t9-,11+,12-,13-,16+/m0/s1 |
InChI-Schlüssel |
XEHLLUQVSRLWMH-ZFZHPRJRSA-N |
Isomerische SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O)C |
Kanonische SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,3S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B13846762.png)
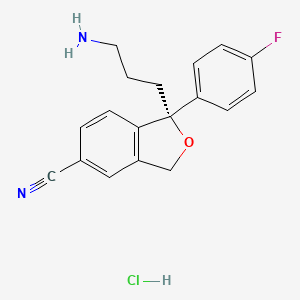

![1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene](/img/structure/B13846774.png)
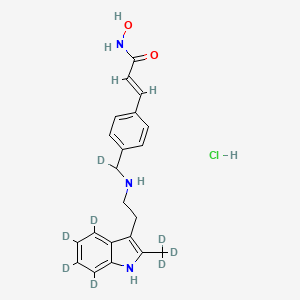
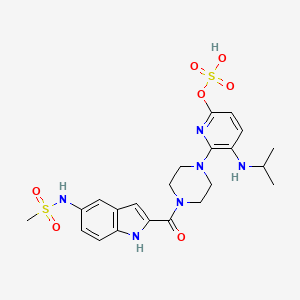
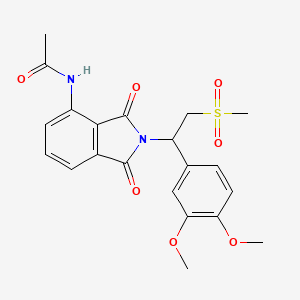
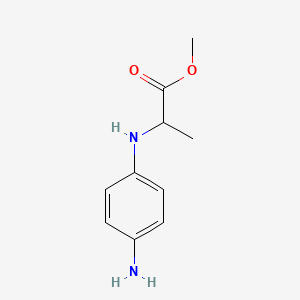

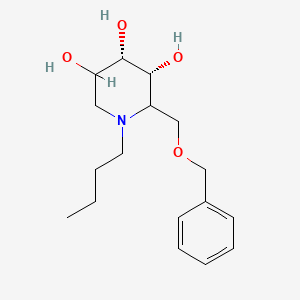
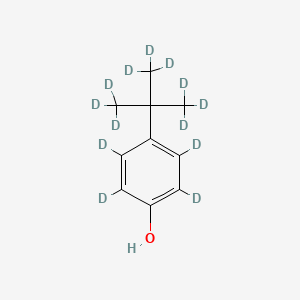
![N-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}methanesulfonamide](/img/structure/B13846831.png)
